molecular formula C18H28N4O3 B5637103 1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide

1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide

Cat. No. B5637103
M. Wt: 348.4 g/mol
InChI Key: VMBUTQHYZGKSDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring typically involves multiple steps starting from basic chemical structures to the desired complex compounds. Specifically, the synthesis may involve reactions such as condensation, cyclization, and amide formation. However, direct synthesis related to the title compound was not identified; instead, synthesis procedures from related compounds could provide insights. For example, compounds with similar structures have been synthesized through reactions involving isocyanides, benzoylformic acids, and semicarbazones in Ugi reactions, followed by transformation steps involving sodium ethoxide (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These compounds typically exhibit structures that are characterized by specific intermolecular interactions, like hydrogen bonding, and specific conformations determined by their cyclic and acyclic segments. For example, X-ray diffraction studies have been used to determine the crystal structure of related compounds, confirming their molecular conformation and intermolecular interactions (Thimmegowda et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of the title compound would be influenced by functional groups such as the oxadiazole ring, piperidine moiety, and carboxamide group. These structures are involved in various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the interacting reagents. However, specific chemical reactions involving the exact compound were not detailed in the available literature.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are crucial for their application in different environments. While specific data for the title compound were not provided, similar compounds' physical properties can be inferred based on their structural analogs. Typically, these compounds are solids at room temperature and have specific solubility characteristics depending on the solvent (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O3/c1-2-15-20-21-16(25-15)10-19-18(24)14-8-9-17(23)22(12-14)11-13-6-4-3-5-7-13/h13-14H,2-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBUTQHYZGKSDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)CNC(=O)C2CCC(=O)N(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide

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